molecular formula C19H24O7 B13429700 8alpha-(2-Methylacryloyloxy)hirsutinolide

8alpha-(2-Methylacryloyloxy)hirsutinolide

Cat. No.: B13429700
M. Wt: 364.4 g/mol
InChI Key: VSNXXZXCVFUXKD-LYUOXOCJSA-N
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Description

8alpha-(2-Methylacryloyloxy)hirsutinolide is a sesquiterpene lactone derived from plants, particularly from the Asteraceae family. This compound is known for its diverse biological activities, including inhibitory effects on enzymes such as CYP2A6 and monoamine oxidases (MAO-A and MAO-B) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8alpha-(2-Methylacryloyloxy)hirsutinolide typically involves the esterification of hirsutinolide with 2-methylacrylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired ester linkage .

Industrial Production Methods: Industrial production of this compound is generally achieved through extraction from natural sources, followed by purification processes. The extraction involves solvent extraction techniques, and the purification is done using chromatographic methods .

Chemical Reactions Analysis

Types of Reactions: 8alpha-(2-Methylacryloyloxy)hirsutinolide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8alpha-(2-Methylacryloyloxy)hirsutinolide involves the inhibition of enzymes such as CYP2A6 and MAO. The compound binds to the active sites of these enzymes, preventing their normal function. This inhibition can lead to a decrease in the metabolism of certain substrates, thereby exerting its biological effects .

Comparison with Similar Compounds

  • 8alpha-(4-Hydroxymethacryloyloxy)hirsutinolide
  • 8alpha-Tigloyloxyhirsutinolide
  • 8alpha-(4-Hydroxytigloyloxy)hirsutinolide

Comparison: 8alpha-(2-Methylacryloyloxy)hirsutinolide is unique due to its specific inhibitory activity towards CYP2A6 and MAO enzymes. While similar compounds also exhibit enzyme inhibitory properties, the specificity and potency of this compound make it particularly valuable in research .

Properties

Molecular Formula

C19H24O7

Molecular Weight

364.4 g/mol

IUPAC Name

[(1R,2E,8S,10R,11S)-11-hydroxy-6-(hydroxymethyl)-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] 2-methylprop-2-enoate

InChI

InChI=1S/C19H24O7/c1-10(2)16(21)24-13-7-11(3)19(23)6-5-18(4,26-19)8-14-15(13)12(9-20)17(22)25-14/h8,11,13,20,23H,1,5-7,9H2,2-4H3/b14-8+/t11-,13+,18-,19+/m1/s1

InChI Key

VSNXXZXCVFUXKD-LYUOXOCJSA-N

Isomeric SMILES

C[C@@H]1C[C@@H](C\2=C(C(=O)O/C2=C/[C@]3(CC[C@@]1(O3)O)C)CO)OC(=O)C(=C)C

Canonical SMILES

CC1CC(C2=C(C(=O)OC2=CC3(CCC1(O3)O)C)CO)OC(=O)C(=C)C

Origin of Product

United States

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